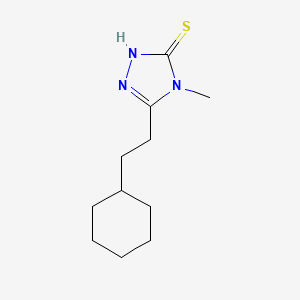

5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Introduction to 5-(2-Cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

This compound is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class. Its structure features a triazole ring substituted with a cyclohexylethyl group at position 5, a methyl group at position 4, and a thiol (-SH) group at position 3. This compound is notable for its potential applications in medicinal chemistry and proteomics research, driven by the pharmacological versatility of the triazole scaffold. Below is a detailed analysis of its structural classification, historical significance, and current research relevance.

Structural Classification within 1,2,4-triazole-3-thiol Derivatives

The compound is classified under 1,2,4-triazole-3-thiol derivatives, a subset of triazole heterocycles characterized by:

- Core structure : A five-membered ring with three nitrogen atoms (positions 1, 2, and 4) and two carbon atoms.

- Thiol functionality : A sulfur atom bonded to a hydrogen at position 3, enabling redox activity and ligand-binding capabilities.

- Substituents :

- Position 4 : A methyl group, contributing to steric effects and electronic modulation.

- Position 5 : A 2-cyclohexylethyl group, introducing hydrophobicity and potential for interaction with biological targets.

Comparison with Related Derivatives

| Feature | This compound | 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol |

|---|---|---|

| Position 5 substituent | Cyclohexylethyl | Thiophenyl |

| Position 4 substituent | Methyl | Amino |

| Key functional groups | Thiol, methyl, cyclohexylethyl | Thiol, amino, thiophenyl |

This classification underscores its distinction from other triazole-3-thiol derivatives, which often feature aromatic or electron-donating groups at position 5.

Historical Development and Chemical Significance

The 1,2,4-triazole scaffold has been explored in medicinal chemistry since the 20th century, with derivatives like fluconazole (an antifungal agent) and voriconazole demonstrating clinical success. The synthesis of this compound is documented in PubChem (CID 1531576), with its registration dating to 2005. Its development aligns with broader efforts to optimize triazole derivatives for improved pharmacokinetics and target specificity.

Key milestones include:

- Triazole-3-thiol derivatives : Recognized for enhanced solubility and bioactivity compared to non-thiol analogs.

- Cyclohexylethyl substitution : Introduced to modulate hydrophobic interactions, critical for membrane permeability or protein-ligand binding.

Position in Heterocyclic Chemistry Research

1,2,4-Triazoles occupy a central role in heterocyclic chemistry due to their:

- Stability : Resistant to metabolic degradation, enabling prolonged biological activity.

- Versatility : Capacity to form hydrogen bonds and coordinate with metal ions, facilitating drug-target interactions.

- Synthetic accessibility : Easily functionalized via nucleophilic substitution or alkylation at the thiol group.

Role in Drug Discovery

Triazole-3-thiol derivatives are prioritized in:

- Anticancer research : Inhibition of kinases or induction of apoptosis.

- Antimicrobial development : Disruption of microbial membranes or metabolic pathways.

- Proteomics tools : Use as tags or ligands in protein purification and analysis.

Chemical Identity and Nomenclature

The thiol group at position 3 and the cyclohexylethyl substituent at position 5 are critical for its reactivity and biological interactions.

Current Research Landscape and Scientific Interest

Recent studies highlight the compound’s utility in:

- Proteomics : As a tag or ligand in protein purification and analysis.

- Synthetic chemistry : Precursor for S-alkylated derivatives or metal complexes.

- Biological screening : Evaluation of cytotoxicity or antimicrobial activity, though direct data for this compound remain limited.

Emerging Trends

Properties

IUPAC Name |

3-(2-cyclohexylethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c1-14-10(12-13-11(14)15)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFPKCOJBOPVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364157 | |

| Record name | 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590353-09-6 | |

| Record name | 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclohexylethylamine with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazole-3-thiol derivatives allows for tailored properties. Below is a comparative analysis of 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Lipophilicity and Bioactivity

- Aliphatic vs. Aromatic Groups : The cyclohexylethyl and adamantyl groups () confer higher lipophilicity compared to aromatic substituents (e.g., phenyl, chlorophenyl in ). This enhances membrane permeability, critical for antimicrobial or antifungal applications .

- Anticoccidial Activity : Compounds with aromatic substituents (e.g., 4,5-diphenyltriazole in ) exhibit α-glucosidase inhibition, while aliphatic analogs like the main compound may lack this specificity due to reduced π-π interactions .

Synthetic Flexibility

- S-alkylation : A common method for introducing aliphatic chains (e.g., cyclohexylethyl, adamantyl) using bases like K₂CO₃ or Cs₂CO₃ () .

- Schiff Base Formation : Aromatic derivatives () often utilize condensation reactions with aldehydes .

Industrial Applications Corrosion Inhibition: Pyridyl or phenoxy substituents () enhance adsorption on metal surfaces via lone-pair electrons from sulfur and nitrogen, a property less pronounced in purely aliphatic analogs .

Computational Studies

- DFT Analyses : Compounds like 5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol () have been studied for electronic properties, aiding in predicting reactivity and stability .

Biological Activity

5-(2-Cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 590353-09-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring, a cyclohexyl group, and a thiol group, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 225.35 g/mol. The structure includes key functional groups that are essential for its biological activity:

| Feature | Description |

|---|---|

| Triazole Ring | Provides stability and pharmacological activity |

| Thiol Group | Capable of forming covalent bonds with proteins |

| Cyclohexyl Group | Enhances lipophilicity and bioavailability |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound showed moderate to high activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Candida albicans | 20 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. Notably, it showed enhanced selectivity towards melanoma cells compared to normal cells.

| Cell Line | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|

| Melanoma (IGR39) | 10 | 5 | |

| Breast Cancer (MDA-MB-231) | 15 | 3 | |

| Pancreatic Carcinoma (Panc-1) | 12 | 4 |

Antioxidant Activity

The antioxidant properties of triazoles are attributed to their thiol groups, which can scavenge free radicals. Studies have shown that derivatives of this compound possess significant antioxidant activity measured through various assays.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins or enzymes, potentially inhibiting their function.

- Receptor Interaction : The triazole moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors involved in various signaling pathways.

Case Studies

- Anticancer Efficacy : A recent study highlighted the efficacy of modified triazole-thiol compounds in inhibiting tumor growth in vivo. The compound demonstrated a reduction in tumor volume by approximately 50% in treated mice compared to controls.

- Synergistic Effects : Combinations of this compound with other chemotherapeutic agents showed enhanced cytotoxicity against resistant cancer cell lines, suggesting its potential as an adjuvant therapy.

Q & A

Basic: What are the optimal synthetic routes for 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions:

- Acylation and cyclization : Start with a cyclohexylethyl-substituted precursor, followed by hydrazinolysis and nucleophilic addition of isothiocyanate derivatives. Alkaline cyclization under reflux conditions (e.g., ethanol or methanol) yields the triazole-thiol core .

- Key reagents : Cyclohexylethyl halides, thiourea, and hydrazine derivatives.

- Yield optimization : Protic solvents (methanol or ethanol) at 60–80°C improve reaction efficiency, with yields ranging from 65% to 79% depending on substituent steric effects .

Basic: How is the structural integrity of this compound validated experimentally?

Use a combination of analytical techniques:

- Elemental analysis : Confirms empirical formula matching theoretical values (e.g., C, H, N, S content) .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclohexyl CH₂ peaks at δ 1.2–2.1 ppm, triazole ring protons at δ 7.8–8.5 ppm) .

- IR : Thiol (-SH) stretching vibrations at 2550–2600 cm⁻¹ and triazole C=N bands at 1500–1600 cm⁻¹ .

- Chromatography : HPLC with diode-array detection (purity >95%) and LC-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 280–320) .

Basic: What in vitro assays are recommended for preliminary antimicrobial screening?

- Mycobacterial growth inhibition : Test against M. bovis or M. tuberculosis in pH-adjusted (6.5–7.1) egg-based media at 37°C. Monitor growth suppression over 90 days at concentrations ≥0.1% (w/v) .

- Fungal/bacterial assays : Use agar diffusion or microdilution methods against C. albicans or S. aureus. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate promising activity .

Advanced: How do substituents on the triazole ring influence bioactivity?

- Electron-withdrawing groups (e.g., halides on phenyl rings) enhance antimicrobial potency by increasing membrane permeability .

- Alkyl chain length : Longer chains (e.g., octyl) improve lipophilicity and antifungal activity but may reduce solubility .

- Thiol position : The 3-thiol group is critical for hydrogen bonding with target enzymes (e.g., mycobacterial kinases) .

Advanced: How can molecular docking guide mechanistic studies?

- Target selection : Prioritize enzymes like lanosterol 14-α-demethylase (PDB: 3LD6) or M. tuberculosis kinases (PDB: 2XP2) based on structural homology .

- Docking protocols :

- Prepare ligand structures using Gaussian09 (DFT/B3LYP) for geometry optimization.

- Use AutoDock Vina with Lamarckian genetic algorithms.

- Validate docking poses with MD simulations (GROMACS) to assess binding stability .

- Key interactions : Look for sulfur-π interactions with aromatic residues (e.g., Phe) and hydrogen bonds with catalytic residues (e.g., His or Asp) .

Advanced: How to resolve contradictions in biological activity data across studies?

- Variable analysis : Control for pH (6.5 vs. 7.1), incubation temperature, and solvent polarity, which significantly affect compound efficacy .

- Strain specificity : M. bovis may show higher sensitivity than M. tuberculosis due to cell wall lipid composition differences .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare triplicate results across independent labs .

Advanced: What strategies improve compound stability during storage?

- Temperature : Store at –20°C in amber vials to prevent thiol oxidation. Avoid freeze-thaw cycles .

- Lyophilization : Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability (>2 years) .

- Purity monitoring : Regular HPLC checks (e.g., C18 column, acetonitrile/water gradient) detect degradation products .

Advanced: How to design in vivo studies based on in vitro data?

- Model selection : Use murine tuberculosis models for anti-TB compounds. Administer orally (10–50 mg/kg/day) with solubility enhancers (e.g., PEG 400) .

- Toxicity screening : Perform acute toxicity tests in zebrafish embryos (LC₅₀ >100 µM indicates low risk) .

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS. Target >4 hours for sustained efficacy .

Ethical Considerations: What guidelines apply to using this compound in research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.